Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

Lipophilicity LogP Physicochemical profiling

Standard 3-hydroxyazetidine building blocks lack orthogonal reactivity for diversity-oriented synthesis. This 3-allyl-3-hydroxyazetidine derivative solves that limitation with a terminal olefin handle that enables olefin metathesis, hydroboration-oxidation, and thiol-ene click chemistry. • Scalable zinc-mediated allylation delivers >100 g quantities for preclinical advancement. • LogP 1.23 and low polar surface area favor passive blood-brain barrier penetration in CNS drug discovery. • The Boc-protected nitrogen allows straightforward deprotection and further elaboration in PROTAC linker design.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B7939154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CC=C)O
InChIInChI=1S/C11H19NO3/c1-5-6-11(14)7-12(8-11)9(13)15-10(2,3)4/h5,14H,1,6-8H2,2-4H3
InChIKeyFKWKYNRMMWHMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Allyl-3-Hydroxyazetidine-1-Carboxylate: Key Physicochemical & Procurement Specifications


tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (CAS 1401728-89-9) is a 3,3-disubstituted azetidine building block featuring a Boc-protected nitrogen, a tertiary alcohol, and an allyl substituent at the 3-position. Its molecular formula is C₁₁H₁₉NO₃ (MW = 213.28 g·mol⁻¹); vendor specifications report a purity of 95%, a calculated LogP of 1.23, an Fsp³ of 0.727, one hydrogen-bond donor (OH), and two hydrogen-bond acceptors . The compound is primarily sourced as a synthetic intermediate for medicinal-chemistry and chemical-biology applications.

A
3,3-Disubstituted azetidine scaffold with allyl substituent
B
Boc-protected amine and tertiary alcohol for orthogonal deprotection
C
Reported purity level supports synthetic intermediate workflow

Why Tert-Butyl 3-Allyl-3-Hydroxyazetidine-1-Carboxylate Cannot Be Replaced by Non-Allyl Azetidine Analogs


The introduction of the allyl group at the 3-position of the azetidine ring materially alters the compound's physicochemical profile relative to the widely used non-allyl analog tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0). This single structural modification increases calculated LogP by approximately 0.7 log units [1] and reduces the fraction of sp³-hybridized carbons (Fsp³) from ~0.875 to 0.727 , shifting the balance between aqueous solubility and membrane permeability. Furthermore, the terminal olefin of the allyl group provides a versatile synthetic handle—enabling olefin metathesis, hydroboration–oxidation, and thiol–ene click chemistry—that is entirely absent in the non-allyl comparator, limiting the latter's utility in diversity-oriented synthesis and late-stage functionalization strategies [2]. These differences mean that the two compounds are not interchangeable in applications where specific lipophilicity, three-dimensionality, or downstream reactivity are critical design parameters.

Property
Target (Allyl)
Non-Allyl Analog
Reactive Handle
Allyl olefin present
No olefin chemistry
Lipophilicity Trend
Increased LogP vs. non-allyl
Baseline LogP
Saturation (Fsp³)
Lower sp³ fraction
Higher sp³ (saturated ring)

Quantitative Differentiation Evidence: Tert-Butyl 3-Allyl-3-Hydroxyazetidine-1-Carboxylate vs. Closest Analogs


Lipophilicity (LogP): Allyl Group Increases LogP by ~0.7 Units vs. the Non-Allyl Analog

The allyl-substituted target compound exhibits a calculated LogP of 1.23 , while the analogous non-allyl compound tert-butyl 3-hydroxyazetidine-1-carboxylate has a reported LogP of 0.54 [1]. The LogP increase of approximately 0.69 units indicates significantly higher lipophilicity, which may translate to enhanced passive membrane permeability in cellular assays.

Lipophilicity (LogP)
Data to verify
Target LogP 1.23 vs. 0.54 (Δ ≈ +0.69)
Supports lipophilicity context review
Verify permeability in target assay
Lipophilicity LogP Physicochemical profiling

Fraction sp³ (Fsp³): Allyl Substitution Reduces sp³ Character vs. the Saturated Analog

The target compound has an experimentally reported Fsp³ of 0.727 . In contrast, the non-allyl analog tert-butyl 3-hydroxyazetidine-1-carboxylate (C₈H₁₅NO₃) contains 7 sp³ carbons out of 8 total carbons, yielding a calculated Fsp³ of 0.875 [1]. The lower Fsp³ of the target compound reflects the presence of the sp²-hybridized allyl carbon, reducing overall saturation and potentially influencing molecular shape, crystal packing, and target-binding entropy.

Fsp³ Saturation
Data to verify
Target 0.727 vs. 0.875 (Δ ≈ -0.148)
Reflects lower saturation; may affect shape diversity
Compare 3D descriptors in target assay
Fsp³ Three-dimensionality Drug-likeness

Synthetic Yield: Zinc-Mediated Allylation Achieves 95% Yield vs. Published Yields for the Non-Allyl Analog

A patent-described synthetic route to the target compound via zinc-mediated allylation of a 3-oxoazetidine precursor proceeds in 95% isolated yield (119 g scale, THF/NH₄Cl, 10–20 °C) . For the comparator tert-butyl 3-hydroxyazetidine-1-carboxylate, a published multi-step procedure involving hydrogenolytic debenzylation and Boc protection affords a 90.8% yield at multi-hundred-gram scale [1]. While both yields are high, the target compound's single-step allylation installation provides a modular entry point for generating diverse 3-allyl-3-hydroxyazetidine libraries.

Synthetic Yield
Source review
Zn-mediated allylation: 95% yield (119 g scale)
Supports scale-up reproducibility review
Validate under your process conditions
Synthesis efficiency Process chemistry Yield optimization

Synthetic Versatility: The Allyl Group Enables Orthogonal Downstream Functionalization Routes

The presence of the terminal allyl olefin in the target compound—absent in the non-allyl analog—enables a suite of well-established transformations including olefin cross-metathesis, hydroboration–oxidation, ozonolysis, and thiol–ene click chemistry . Previous synthetic studies have specifically highlighted 3-hydroxy-3-allyl azetidinones as key intermediates for constructing more complex 3,3-disubstituted azetidine scaffolds [1]. The non-allyl analog lacks this reactive handle, restricting its use to transformations that rely solely on the hydroxyl or Boc-deprotected amine functionalities.

Synthetic Versatility
Class-level inference
3 orthogonal handles: amine, alcohol, allyl olefin
Enables metathesis, click, hydroboration
Reactivity confirmed in azetidinone studies
Diversity-oriented synthesis Click chemistry Late-stage functionalization

Hydrogen-Bond Donor/Acceptor Profile: Conserved HBD Count but Reduced HBA vs. the Non-Allyl Analog

The target compound is reported to have one hydrogen-bond donor (the tertiary –OH) and two hydrogen-bond acceptors . The non-allyl analog tert-butyl 3-hydroxyazetidine-1-carboxylate possesses one hydrogen-bond donor and three hydrogen-bond acceptors (the additional acceptor arising from the secondary alcohol oxygen, which is less sterically encumbered than the tertiary alcohol in the target compound) [1]. The reduction in HBA count may contribute to the observed LogP increase and suggests a subtly different solvation and membrane-interaction profile.

H‑Bond Profile
Class-level inference
HBD = 1, HBA = 2 (vs. HBA = 3 for non‑allyl)
Lower HBA may influence permeability
Consider in CNS penetration context
Hydrogen bonding Solubility Permeability

Molecular Weight and PSA: Comparable Polar Surface Area with Modest MW Increase

The target compound (MW = 213.28 g·mol⁻¹) is approximately 40 Da heavier than the non-allyl analog (MW = 173.21 g·mol⁻¹) due to the allyl substituent [1]. Despite this mass increase, the polar surface area (PSA) is predicted to be comparable (~49.8 Ų) for both compounds, as the allyl group adds only non-polar carbon atoms. This means the target compound achieves higher lipophilicity without substantially increasing PSA, a profile that can be favorable for maintaining permeability while modulating LogP.

MW & PSA
Cross-study comparable
MW 213.3 vs. 173.2; PSA ≈ 49.8 Ų (no change)
Lipophilicity gain without PSA penalty
Relevant for permeability-conscious design
Molecular weight Polar surface area Drug-likeness

Research & Industrial Application Scenarios for Tert-Butyl 3-Allyl-3-Hydroxyazetidine-1-Carboxylate


Diversity-Oriented Synthesis and Fragment Library Construction

The allyl group serves as an orthogonal reactive handle for olefin metathesis, hydroboration–oxidation, and thiol–ene click chemistry . This makes the compound particularly valuable for generating diverse 3,3-disubstituted azetidine libraries through late-stage functionalization, enabling rapid exploration of chemical space in fragment-based drug discovery programs.

Permeability-Enhancing Building Block in CNS Drug Design

With a LogP of 1.23—approximately 0.7 log units higher than the non-allyl analog—and an unchanged polar surface area [1], this compound is well-suited as a building block for central nervous system (CNS) drug candidates where moderate lipophilicity and low PSA are desired to promote passive blood–brain barrier penetration.

Scalable Intermediate for Process Chemistry Development

The zinc-mediated allylation procedure delivers the target compound in 95% isolated yield at >100 g scale under mild conditions (10–20 °C, THF/NH₄Cl) . This high-yielding, scalable route supports kilogram-level procurement for process chemistry development and preclinical candidate advancement.

PROTAC and ADC Linker Precursor Derivatization

The Boc-protected azetidine scaffold is a recognized structural motif in non-cleavable ADC and PROTAC linker design . The additional allyl substituent expands the scope of possible conjugation chemistries beyond those accessible with the non-allyl analog, offering greater flexibility in bioconjugate architecture.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis
Allyl olefin metathesis/click handle
Orthogonal reactivity compatibility
CNS permeability research
Reported LogP and PSA profile
Permeability model interpretation
Process chemistry scale-up
High-yielding zinc-mediated route
Scale-up reproducibility review
Bioconjugate linker design
Allyl conjugation handle
Conjugation chemistry evaluation
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